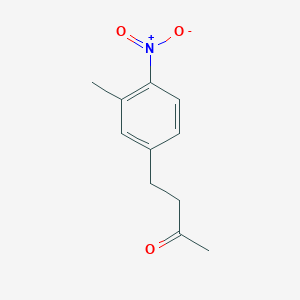
4-(3-Methyl-4-nitrophenyl)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methyl-4-nitrophenyl)-2-butanone is an organic compound with a complex structure that includes a nitrophenyl group and a butanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-nitrophenyl)-2-butanone typically involves the nitration of 3-methylphenyl compounds followed by a series of chemical reactions to introduce the butanone group. One common method involves the nitration of 3-methylphenol to produce 3-methyl-4-nitrophenol, which is then subjected to further reactions to form the desired butanone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification and isolation steps to ensure the compound’s purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methyl-4-nitrophenyl)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(3-Methyl-4-aminophenyl)-2-butanone, while oxidation can produce various carboxylic acids or ketones .
Wissenschaftliche Forschungsanwendungen
4-(3-Methyl-4-nitrophenyl)-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-(3-Methyl-4-nitrophenyl)-2-butanone exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-nitrophenol: A precursor in the synthesis of 4-(3-Methyl-4-nitrophenyl)-2-butanone.
4-(3-Methyl-4-nitrophenyl)morpholine: A structurally similar compound with different functional groups.
3-Methyl-4-nitrophenyl 3-methylbenzoate: Another related compound with a benzoate ester group.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
96784-55-3 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
4-(3-methyl-4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C11H13NO3/c1-8-7-10(4-3-9(2)13)5-6-11(8)12(14)15/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
PWLIDMVPFKTWAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCC(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



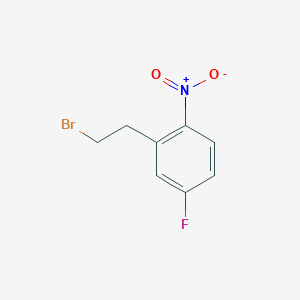
![5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester](/img/structure/B13480315.png)
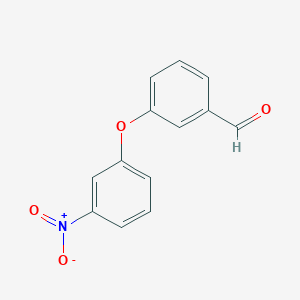
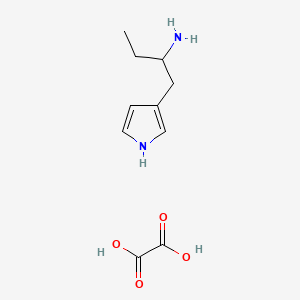
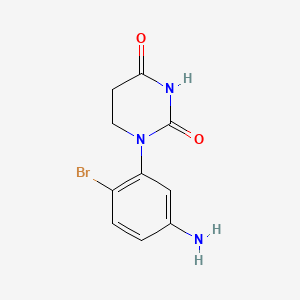

![(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13480350.png)
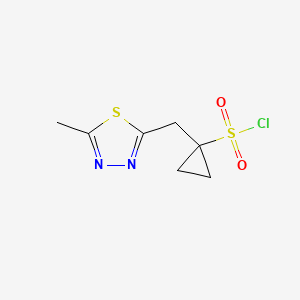
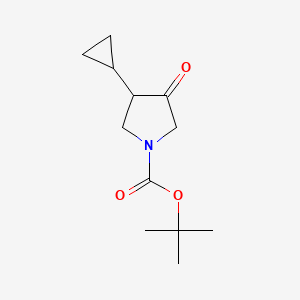
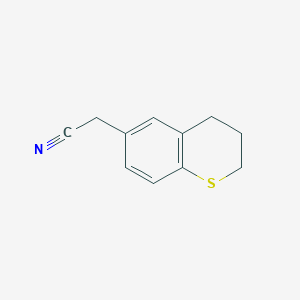
![1-Azabicyclo[3.2.2]nonan-6-one hydrochloride](/img/structure/B13480364.png)
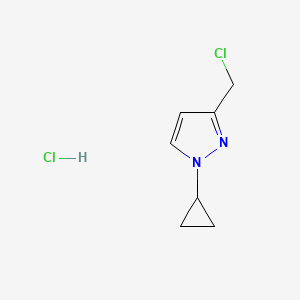
![methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13480373.png)
